alpha,alpha-Dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-251 involves the reaction of alpha, alpha-dimethylbenzylamine with tetrafluorophenethyl bromide under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of MK-251 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MK-251 undergoes various chemical reactions, including:
Oxidation: MK-251 can be oxidized to form its corresponding carbinol analog.
Reduction: The compound can be reduced to form its corresponding amine.
Substitution: MK-251 can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the carbinol analog of MK-251.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically include substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nucleophilic substitution reactions.
Biology: Investigated for its effects on cellular processes and potential as a bioactive agent.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds
Mechanism of Action
MK-251 exerts its effects by targeting specific molecular pathways involved in cardiac arrhythmias. It primarily acts on ion channels in cardiac cells, modulating the flow of ions such as sodium and potassium. This modulation helps stabilize the cardiac rhythm and prevent arrhythmias. The exact molecular targets include voltage-gated sodium channels and potassium channels .
Comparison with Similar Compounds
Similar Compounds
MK-801 (Dizocilpine): Another compound that acts on ion channels but is primarily used as a research tool for studying NMDA receptor function.
MK-677 (Ibutamoren): A growth hormone secretagogue with different pharmacological properties but similar in terms of being a small molecule drug
Uniqueness of MK-251
MK-251 is unique in its specific action on cardiac ion channels, making it a promising candidate for treating cardiac arrhythmias. Unlike MK-801, which has significant central nervous system effects, MK-251’s primary action is on the cardiovascular system, reducing the risk of central nervous system side effects .
Properties
CAS No. |
40396-83-6 |
---|---|
Molecular Formula |
C17H17F4N |
Molecular Weight |
311.32 g/mol |
IUPAC Name |
2-[4-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C17H17F4N/c1-15(2,22)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11H,22H2,1-2H3 |
InChI Key |
YTXBIQSEDPVQBC-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)N |
Appearance |
Solid powder |
40396-83-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha,alpha-dimethyl-4-(alpha,alpha,beta,beta-tetrafluorophenethyl)benzylamine isethionate MK 251 MK-251 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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